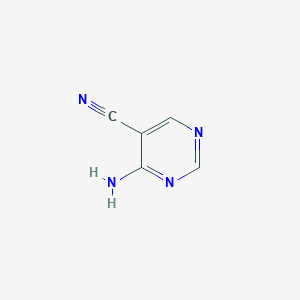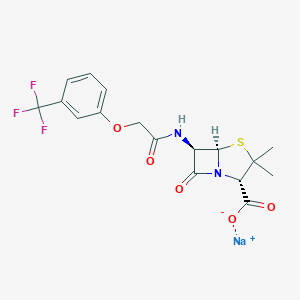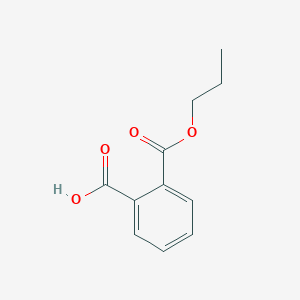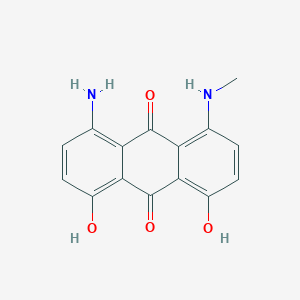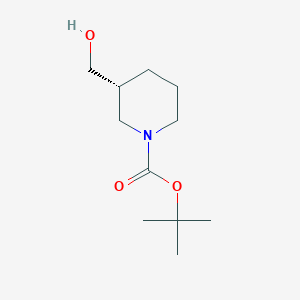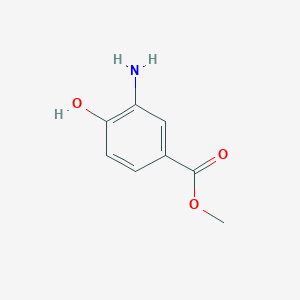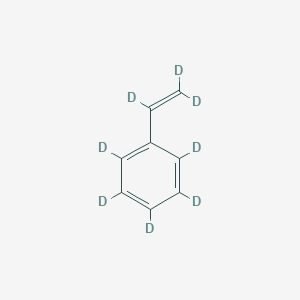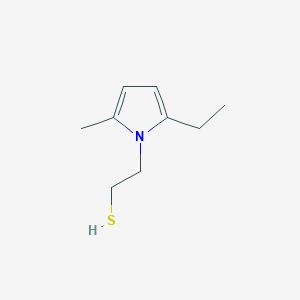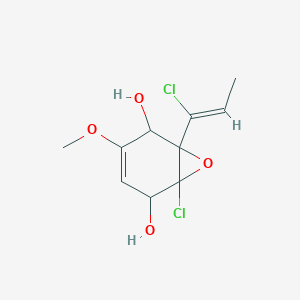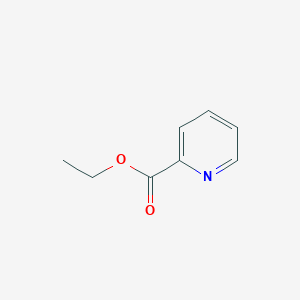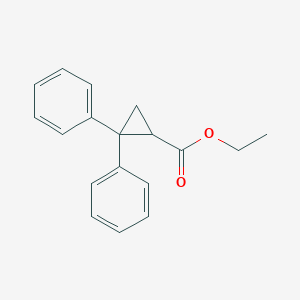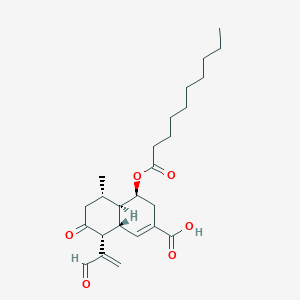
1-O-Decanoylpanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-Decanoylpanal, also known as decanal, is a natural aldehyde found in fruits, vegetables, and essential oils. It is a ten-carbon straight-chain aldehyde with a strong, fruity odor. This compound has gained attention in scientific research for its various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-O-Decanoylpanal is not fully understood. However, it is believed that it acts by disrupting the cell membrane of microorganisms and cancer cells, leading to cell death. Decanal has also been shown to inhibit the growth of fungi by disrupting the cell wall.
Efectos Bioquímicos Y Fisiológicos
Decanal has been shown to have various biochemical and physiological effects. It has been shown to have antimicrobial and antifungal properties, making it a potential candidate for use in food preservation. Additionally, 1-O-Decanoylpanal has been shown to have insecticidal properties, making it a potential candidate for use in pest control. Recent studies have also shown that 1-O-Decanoylpanal has anticancer properties and can induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-O-Decanoylpanal in lab experiments is its natural origin, making it a potentially safer alternative to synthetic chemicals. Additionally, 1-O-Decanoylpanal is relatively easy to synthesize and purify, making it readily available for research. However, one limitation of using 1-O-Decanoylpanal in lab experiments is its strong odor, which may interfere with other experiments or make it difficult to work with.
Direcciones Futuras
There are many potential future directions for research on 1-O-Decanoylpanal. One area of interest is its potential use in cancer treatment. Further studies are needed to fully understand the mechanism of action of 1-O-Decanoylpanal and its potential as a cancer treatment. Additionally, research on the use of 1-O-Decanoylpanal in food preservation and pest control could lead to more sustainable and natural alternatives to synthetic chemicals.
Métodos De Síntesis
1-O-Decanoylpanal can be synthesized by the oxidation of decanol using various oxidizing agents such as potassium permanganate, chromic acid, and Jones reagent. The reaction yields 1-O-Decanoylpanal and water as products. The purity of 1-O-Decanoylpanal can be improved by distillation or recrystallization.
Aplicaciones Científicas De Investigación
1-O-Decanoylpanal has been used in various scientific research studies for its antimicrobial, antifungal, and insecticidal properties. It has also been studied for its potential use in food preservation and flavor enhancement. Additionally, recent studies have shown that 1-O-Decanoylpanal has anticancer properties and can induce apoptosis in cancer cells.
Propiedades
Número CAS |
154381-70-1 |
|---|---|
Nombre del producto |
1-O-Decanoylpanal |
Fórmula molecular |
C25H36O6 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
(4S,4aR,5S,8R,8aS)-4-decanoyloxy-5-methyl-7-oxo-8-(3-oxoprop-1-en-2-yl)-4,4a,5,6,8,8a-hexahydro-3H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C25H36O6/c1-4-5-6-7-8-9-10-11-22(28)31-21-14-18(25(29)30)13-19-23(17(3)15-26)20(27)12-16(2)24(19)21/h13,15-16,19,21,23-24H,3-12,14H2,1-2H3,(H,29,30)/t16-,19+,21-,23-,24+/m0/s1 |
Clave InChI |
VCPVUAOJECJROT-LDSRHLQJSA-N |
SMILES isomérico |
CCCCCCCCCC(=O)O[C@H]1CC(=C[C@H]2[C@H]1[C@H](CC(=O)[C@H]2C(=C)C=O)C)C(=O)O |
SMILES |
CCCCCCCCCC(=O)OC1CC(=CC2C1C(CC(=O)C2C(=C)C=O)C)C(=O)O |
SMILES canónico |
CCCCCCCCCC(=O)OC1CC(=CC2C1C(CC(=O)C2C(=C)C=O)C)C(=O)O |
Sinónimos |
1-O-decanoylpanal PS-A lucif |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



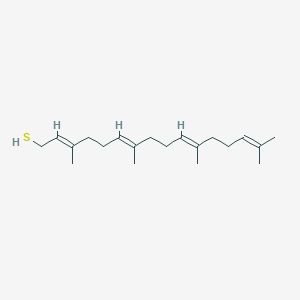
![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)
